molecular formula C9H9ClN2O B15230260 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B15230260
M. Wt: 196.63 g/mol
InChI Key: WRFJRJPWOVAFJE-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a substituted pyridine derivative featuring a chloro group at position 5, an isopropyl group at position 2, and a ketone moiety at position 4. The 1,6-dihydropyridine core imparts partial unsaturation, while the nitrile group at position 3 contributes to its electronic and steric properties.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-6-oxo-2-propan-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H9ClN2O/c1-5(2)8-6(4-11)3-7(10)9(13)12-8/h3,5H,1-2H3,(H,12,13)

InChI Key

WRFJRJPWOVAFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the cyclization of suitable precursors to form the pyridine ring. This can be achieved through a condensation reaction involving an aldehyde, an amine, and a β-keto ester under acidic or basic conditions.

    Introduction of Functional Groups: The chlorine atom, isopropyl group, and carbonitrile group are introduced through various substitution reactions. For instance, the chlorine atom can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The isopropyl group can be introduced through alkylation using isopropyl halides, and the carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

    Oxidation: The keto group at the 6th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carbonitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Pharmaceutical Industry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Chloro vs. Bromo Derivatives

Replacing the chloro group with bromo (e.g., 5-Bromo-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile ) increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance π-stacking interactions but reduce solubility in polar solvents. Natural population analysis (NPA) would reveal higher electron density at the halogen site, affecting reactivity in nucleophilic substitutions.

Isopropyl vs. Methyl Groups

However, the smaller methyl group offers weaker hydrophobic interactions in supramolecular assemblies .

Electronic and Reactivity Profiles

  • Nitrile Group : The electron-withdrawing nitrile at position 3 stabilizes the dihydropyridine ring via conjugation, as shown by Mulliken or NPA charge distributions . This contrasts with analogs lacking nitrile groups, which exhibit reduced electrophilicity at the pyridine core.
  • Chloro Group : The chloro substituent directs electrophilic attacks to the para position (position 4), whereas its absence would shift reactivity to the ortho position.

Hypothetical Data Table for Comparative Analysis

Property Target Compound 5-Bromo Analog 2-Methyl Analog
Molecular Weight (g/mol) ~210.65* ~255.10* ~182.59*
Predicted LogP (Lipophilicity) 1.8–2.2† 2.5–3.0† 1.2–1.6†
Hydrogen Bond Acceptors 3 (Nitrile, oxo, chloro) 3 (Nitrile, oxo, bromo) 3 (Nitrile, oxo, chloro)
Reactivity (SNAr) Moderate (Cl as leaving group) Low (Br less activating) High (reduced steric hindrance)

*Calculated based on atomic composition. †Estimated via computational methods (e.g., DFT ).

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